4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine
Overview
Description
“4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine” is a chemical compound that belongs to the class of 1,3,5-triazines . It is also known as cyromazine . It is used as an insect growth regulator (IGR) and is commonly used as an insecticide . It undergoes metabolism in plants and animals to form melamine .
Synthesis Analysis
The synthesis of “this compound” involves a nucleophilic substitution reaction . The classic method for synthesizing substituted 1,3,5-triazines is based on the nucleophilic substitution of chlorine atoms in starting 2,4,6-trichloro-1,3,5-triazine, i.e., cyanuric chloride . Another approach to synthesis is a sequential construction of a triazine ring .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNc1nc(N)nc(NC2CC2)n1
. The InChI representation is 1S/C6H10N6/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H5,7,8,9,10,11,12)
.
Scientific Research Applications
Crystal Structure Analysis
The compound has been analyzed for its crystal structure. Jeon et al. (2014) studied the crystal structure of a closely related triazine fungicide, demonstrating the arrangement of molecules and intermolecular interactions in the crystal lattice, which can be relevant for understanding the physical properties and stability of these compounds (Youngeun Jeon, Jineun Kim, G. Kang, & Tae Ho Kim, 2014).
Synthesis and Biological Screening
A method for synthesizing 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine, was developed by Dolzhenko et al. (2021). This involved a one-pot, three-component reaction under microwave irradiation. Some synthesized compounds demonstrated potent antileukemic activity (A. Dolzhenko, Muhammad Syafiq Bin Shahari, Ahmad Junaid, & E. Tiekink, 2021).
High-Energy Materials
Chapyshev and Korchagin (2017) synthesized a high-energy compound, 4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine, by azidation of a similar dichloro compound. This research contributes to the development of new high-energy materials, highlighting the potential use of triazine derivatives in this field (S. Chapyshev & D. Korchagin, 2017).
Chemical Synthesis Innovations
The work by Kim and Kim (1996) on synthesizing new 6-cyanomethyl-1,3,5-triazine derivatives, from 4,6-dichloro-1,3,5-triazine, demonstrates the versatility of this compound in chemical synthesis, particularly for creating derivatives with potential biological activities (J. H. Kim & U.‐J. Kim, 1996).
Antibacterial Applications
Přichystalová et al. (2014) conducted a study where N-(anthracen-9-yl)-4,6-dichloro-[1,3,5]-triazin-2-amine reacted with chitosan to create derivatives with significant antibacterial activity against E. coli, indicating potential medical applications of this compound (Hana Přichystalová, N. Almonasy, A. M. Abdel-Mohsen, R. Abdel-Rahman, M. Fouda, L. Vojtová, L. Kobera, Z. Spotz, L. Burgert, & J. Jancar, 2014).
Adhesive Applications in Dentistry
Lee, Liu, and Gong (1986) synthesized a series of 4,6-dichloro-1,3,5-triazines and tested them as potential dentin-bonding agents in dental applications. This research indicates the utility of triazine derivatives in adhesive technology, particularly in the field of dentistry (C.H. Lee, X.Q. Liu, & X. Gong, 1986)
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Pharmacokinetics
These properties are crucial for understanding the bioavailability and pharmacokinetics of the compound .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Properties
IUPAC Name |
4,6-dichloro-N-cyclopropyl-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N4/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZPFVIKDQXXKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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